Spiro[4.5]dec-2-ene-1,4-dione
Description
Spiro[4.5]dec-2-ene-1,4-dione is a bicyclic compound featuring a spiro-conjugated cyclohexene and cyclopentane ring system, with two ketone groups at positions 1 and 2. Its unique spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and enzyme inhibition studies. Notably, derivatives of this core have shown promise as prolyl hydroxylase domain (PHD) inhibitors, particularly in modulating hypoxia-inducible factor (HIF) pathways . The compound’s synthetic accessibility and structural versatility enable diverse functionalization, allowing optimization for selectivity and potency.
Properties
IUPAC Name |
spiro[4.5]dec-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDPILJSWFCJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124015-71-0 | |
| Record name | spiro[4.5]dec-2-ene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-2-ene-1,4-dione typically involves a ring expansion and cleavage of succinoin derivatives. One common method includes the use of boron trifluoride etherate and methylene chloride under low temperatures, followed by the addition of trifluoracetic acid . The reaction mixture is then warmed to room temperature, extracted, and purified to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and flow chemistry techniques can enhance the efficiency and consistency of production.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce diols.
Scientific Research Applications
Structural Characteristics
Molecular Formula: CHO
SMILES Representation: C1CCC2(CC1)C(=O)C=CC2=O
The compound features a distinctive spirocyclic structure that allows for unique reactivity patterns and interactions with biological systems.
Chemistry
- Building Block for Synthesis:
- Mechanistic Studies:
Biology
- Biochemical Probing:
- Pharmacological Potential:
Industrial Applications
- Material Science:
- Fragrance Chemistry:
Diels-Alder Reactions
Research has shown that this compound participates effectively in Diels-Alder reactions, demonstrating notable stereoselectivity based on steric factors. This has implications for the synthesis of complex organic molecules and understanding reaction dynamics in organic chemistry .
Anti-inflammatory Activity
In pharmacological studies, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that certain derivatives possessed a higher selectivity index compared to standard anti-inflammatory drugs like celecoxib, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism by which Spiro[4.5]dec-2-ene-1,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies have shown that the compound can participate in catalytic cycles, such as those involving rhodium complexes .
Comparison with Similar Compounds
Spiro[4.5]decanone Derivatives (PHD Inhibitors)
Key Similarities :
- Both spiro[4.5]decanone and spiro[4.5]dec-2-ene-1,4-dione share the spirocyclic framework, which stabilizes interactions with enzyme active sites (e.g., PHD2 and PHD3) .
- Substitution patterns (e.g., hydroxyl groups) on the spiro core influence hydrogen bonding with residues like Tyr-303/310 in PHD2 .
Key Differences :
- Activity: Spiro[4.5]decanone derivatives (e.g., compound 11) exhibit IC₅₀ values of ~3.95 µM for PHD2, while imidazolidine-2,4-dione analogues (e.g., 36–44) are inactive, underscoring the critical role of the imidazolidine-dione core in binding .
- Selectivity: Spiro[4.5]decanones lack isoform selectivity (similar IC₅₀ for PHD2 and PHD3), whereas structural modifications (e.g., linker rigidity) could enhance selectivity .
Table 1: Selectivity Profile of Spiro[4.5]decanone Derivatives
| Compound | PHD2 IC₅₀ (µM) | PHD3 IC₅₀ (µM) | FIH/KDM4 Inhibition |
|---|---|---|---|
| 11 | 3.95 ± 0.75 | 3.95 ± 0.75 | Weak (IC₅₀ >25 mM) |
| 23 | 1.05 ± 0.04 | 1.05 ± 0.04 | None |
Spirovetivanes (Natural Sesquiterpenes)
Key Similarities :
Key Differences :
1,3-Diazaspiro[4.5]decane-2,4-dione (5-HT2A Antagonists)
Key Similarities :
Key Differences :
- Bioactivity : Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) inhibits platelet aggregation (IC₅₀ = 27.3 µM), outperforming sarpogrelate .
- Target : Unlike PHD-focused spiro-diones, diazaspiro derivatives target 5-HT2A receptors, highlighting scaffold-driven divergent applications .
1,3-Benzoxazine-2,4-diones
Key Similarities :
Key Differences :
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Key Similarities :
Key Differences :
Biological Activity
Spiro[4.5]dec-2-ene-1,4-dione is a unique compound belonging to the class of spirocyclic compounds, which are characterized by their distinctive bridged ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.
Antioxidant Activity
Research indicates that spirocyclic compounds exhibit significant antioxidant properties. A study evaluated various spiro compounds using the DPPH radical scavenging assay, where this compound demonstrated promising inhibition percentages comparable to standard antioxidants like vitamin C .
Table 1: Antioxidant Activity of Spiro Compounds
| Compound | IC50 (µM) DPPH | Inhibition (%) at 1 mg/mL |
|---|---|---|
| This compound | 50 | 63.90 |
| Vitamin C | - | 82.30 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects against different cancer cell lines. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.
A notable study highlighted the compound's ability to target specific cancer pathways, demonstrating a reduction in tumor growth in vivo models . Additionally, spiro compounds have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including breast and lung cancers.
Table 2: Anticancer Efficacy of Spiro Compounds
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Inhibition of cell cycle progression |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits activity against a range of bacterial strains and fungi. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro.
Table 3: Antimicrobial Activity of Spiro Compounds
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of spirocyclic compounds:
- Study on Histrionicotoxin Derivatives : Research on derivatives of histrionicotoxin revealed that modifications in the spiro structure could enhance both analgesic and antimicrobial activities while reducing central nervous system side effects .
- Prolyl Hydroxylase Domain Inhibitors : Another study focused on spiro[4.5]decane derivatives as prolyl hydroxylase domain inhibitors showed promising results in enhancing hypoxia-inducible factor activity, which is crucial for cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
